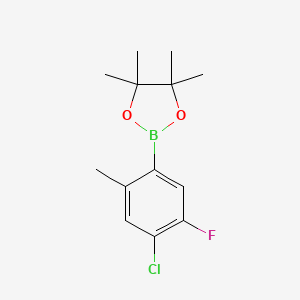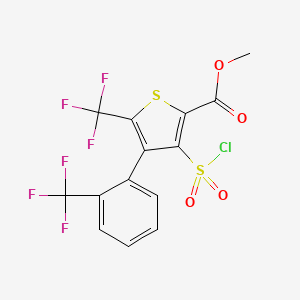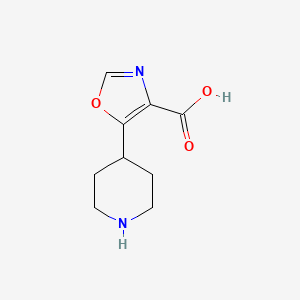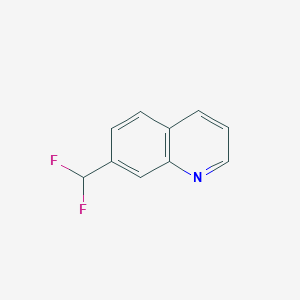
7-(Difluoromethyl)quinoline
Descripción general
Descripción
7-(Difluoromethyl)quinoline is a chemical compound with the molecular formula C10H7F2N . It is a quinoline derivative, which is a class of compounds that have been used in various applications in medicinal, bioorganic, agrochemical, and industrial chemistry .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized for the first time . The review highlights the advances in this area over the past 15 years .Molecular Structure Analysis
The molecular structure of 7-(Difluoromethyl)quinoline consists of a benzene ring fused with a pyridine ring, which contains a nitrogen atom . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be used in various transformations .Chemical Reactions Analysis
Quinolines can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles . Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S have also been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-(Difluoromethyl)quinoline include a molecular weight of 179.17 . The InChI code for this compound is 1S/C10H7F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h1-6,10H .Aplicaciones Científicas De Investigación
Bioimaging and Cell Imaging
7-(Difluoromethyl)quinoline derivatives have been utilized in bioimaging, specifically for targeting the Golgi apparatus in various cell lines. Catalyst-free synthesis methods have been developed for creating 7-aminoquinolines, which exhibit strong intramolecular charge-transfer fluorescence, useful for live-cell imaging and two-photon fluorescence microscopy (Chen et al., 2019).
Antimicrobial and Antituberculosis Applications
7-(Difluoromethyl)quinoline derivatives show significant potential as antimicrobial agents. For instance, some derivatives have been identified with potent activity against various microorganisms, including Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating their future use as antituberculosis agents (Garudachari et al., 2014).
Corrosion Inhibition
Quinoline and its derivatives, including 7-(Difluoromethyl)quinoline, are used as anticorrosive materials. They exhibit effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms (Verma et al., 2020).
Synthesis of Fused Quinolines
In synthetic chemistry, methods have been developed for the synthesis of gem-difluorinated fused quinolines, a class of highly functionalized heterocyclic rings. This is achieved through visible light-mediated cascade radical cyclization, extending the application of gem-difluoromethylenated building blocks (Xiao et al., 2016).
Safety And Hazards
Direcciones Futuras
Quinoline is an important pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .
Propiedades
IUPAC Name |
7-(difluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYCSVBOWJMMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Difluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



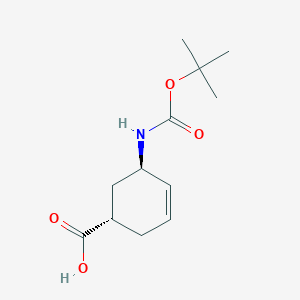
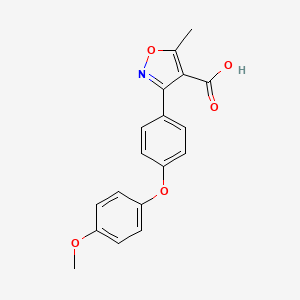
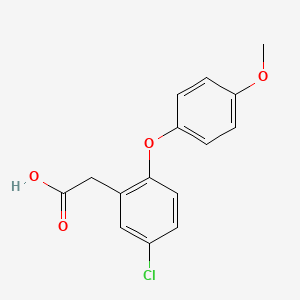
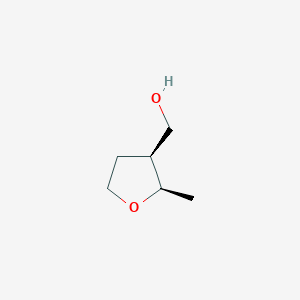
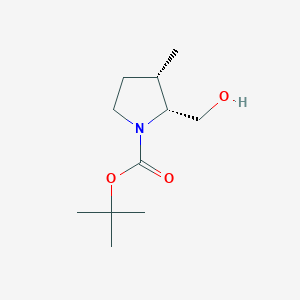
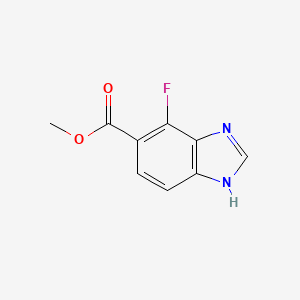
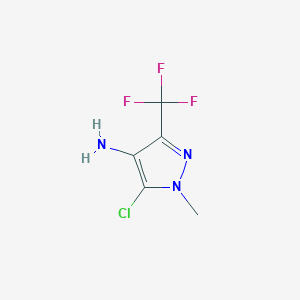
![1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1435296.png)
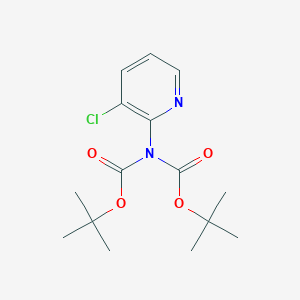
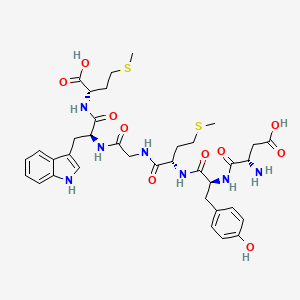
![Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435300.png)
